molecular formula C17H14N2O3 B11702425 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide CAS No. 76492-00-7

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide

Cat. No.: B11702425
CAS No.: 76492-00-7
M. Wt: 294.30 g/mol
InChI Key: OZERPSPIYIMTSH-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of isoindoline derivatives, which are characterized by a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with o-toluidine to form the intermediate N-(o-tolyl)phthalimide. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as acetic acid or toluene, with the use of catalysts like sulfuric acid to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

76492-00-7

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H14N2O3/c1-11-6-2-5-9-14(11)18-15(20)10-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20)

InChI Key

OZERPSPIYIMTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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